molecular formula C14H12O2 B1339864 3-Methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 69240-50-2

3-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1339864
CAS No.: 69240-50-2
M. Wt: 212.24 g/mol
InChI Key: CAHIDRFUQUEUTR-UHFFFAOYSA-N
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Description

3-Methyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, where a methyl group is attached to one of the benzene rings at the 3-position, and a carboxylic acid group is attached to the 4-position of the other benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,1’-biphenyl]-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methylphenyl is coupled with a halogenated biphenyl carboxylic acid under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-Methyl-[1,1’-biphenyl]-4-carboxylic acid can be converted to 3-carboxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: The reduction of the carboxylic acid group yields 3-Methyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Depending on the electrophile used, various substituted biphenyl derivatives can be formed.

Scientific Research Applications

3-Methyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.

    4-Methyl-[1,1’-biphenyl]-4-carboxylic acid: The methyl group is positioned differently, affecting its steric and electronic properties.

    3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains additional methyl and carboxylic acid groups, leading to different reactivity and applications.

Uniqueness

3-Methyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a methyl group and a carboxylic acid group on a biphenyl scaffold makes it a versatile intermediate for various synthetic and industrial applications.

Properties

IUPAC Name

2-methyl-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHIDRFUQUEUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555729
Record name 3-Methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69240-50-2
Record name 3-Methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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